
2-Chloro-4,5-difluoro-nitrobenzène
Vue d'ensemble
Description
2-Chloro-4,5-difluoronitrobenzene is a fluorinated building block . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .
Synthesis Analysis
2-Chloro-4,5-difluoronitrobenzene can be synthesized from 2,4,5-Trichloronitrobenzene. The reaction involves heating with potassium fluoride at 125°C for 12 hours under N2 .Molecular Structure Analysis
The molecular formula of 2-Chloro-4,5-difluoronitrobenzene is C6H2ClF2NO2 . Its molecular weight is 193.54 .Chemical Reactions Analysis
2-Chloro-4,5-difluoronitrobenzene can undergo nucleophilic aromatic substitution reactions . For example, it can react with morpholine in a flow reactor with a simulated moving bed (SMB) chromatography module .Physical And Chemical Properties Analysis
2-Chloro-4,5-difluoronitrobenzene is a liquid at room temperature . It has a predicted density of 1.591±0.06 g/cm3 . The boiling point is 118°C at a pressure of 31 Torr .Applications De Recherche Scientifique
Intermédiaire de Synthèse Organique
2-Chloro-4,5-difluoro-nitrobenzène: sert d'intermédiaire polyvalent en synthèse organique. Ses substituants halogénés et nitro uniques en font un précurseur précieux pour divers composés aromatiques. Par exemple, il peut subir d'autres réactions d'halogénation, de nitration, de sulfonation et de réduction pour produire une large gamme de dérivés avec des applications potentielles dans les produits pharmaceutiques, les produits agrochimiques et la science des matériaux .
Bloc de Construction pour les Composés Fluorés
La présence d'atomes de fluor dans This compound en fait un élément constitutif important pour la synthèse de composés organiques fluorés. Les dérivés fluorés sont recherchés en chimie médicinale en raison de leur stabilité et de leur biodisponibilité accrues .
Précurseur pour la Science des Matériaux Avancés
Les chercheurs utilisent This compound pour développer des matériaux avancés, tels que les cristaux liquides et les semi-conducteurs organiques. Sa structure moléculaire permet l'introduction de groupes fonctionnels supplémentaires qui peuvent modifier les propriétés physiques des matériaux .
Réactif en Chimie de la Fluoration
En raison de ses groupes chloro et nitro réactifs, This compound est utilisé comme réactif en chimie de la fluoration pour introduire des atomes de fluor dans d'autres molécules, ce qui est une étape clé dans la synthèse de nombreux produits pharmaceutiques et agrochimiques .
Recherche Pharmaceutique
En recherche pharmaceutique, This compound est employé dans la synthèse de divers candidats médicaments. Sa capacité à subir des réactions de substitution nucléophile en fait un composé précieux pour la construction d'architectures moléculaires complexes présentes dans les molécules médicamenteuses .
Développement Agrochimique
La structure chimique du composé est propice à la synthèse de nouveaux produits agrochimiques. Sa réactivité permet la création de nouveaux pesticides et herbicides avec une efficacité améliorée et un impact environnemental réduit .
Matériaux Photovoltaïques
This compound: est également exploré dans le domaine des matériaux photovoltaïques. Il peut être utilisé pour créer des cellules photovoltaïques organiques, qui offrent une alternative légère et flexible aux cellules solaires traditionnelles à base de silicium .
Mécanisme D'action
Target of action
The primary targets of “2-Chloro-4,5-difluoronitrobenzene” or “1-Chloro-4,5-difluoro-2-nitrobenzene” are likely to be proteins or enzymes in the body that have a high affinity for aromatic compounds. These targets could be involved in a variety of biological processes, including metabolism, signal transduction, and gene regulation .
Mode of action
“2-Chloro-4,5-difluoronitrobenzene” or “1-Chloro-4,5-difluoro-2-nitrobenzene” might interact with its targets through a mechanism known as nucleophilic aromatic substitution . In this process, a nucleophile (a molecule that donates an electron pair) attacks an aromatic ring, leading to the substitution of one of the substituents in the ring .
Biochemical pathways
The exact biochemical pathways affected by “2-Chloro-4,5-difluoronitrobenzene” or “1-Chloro-4,5-difluoro-2-nitrobenzene” would depend on the specific targets of the compound. Given its chemical structure, it might interfere with pathways involving aromatic amino acids or nucleotides .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-Chloro-4,5-difluoronitrobenzene” or “1-Chloro-4,5-difluoro-2-nitrobenzene” would be influenced by factors such as its solubility, stability, and molecular size. For instance, its absorption might be affected by its ability to cross biological membranes, while its distribution could be influenced by its binding to plasma proteins .
Result of action
The molecular and cellular effects of “2-Chloro-4,5-difluoronitrobenzene” or “1-Chloro-4,5-difluoro-2-nitrobenzene” would depend on the specific targets and pathways it affects. Potential effects could include changes in protein function, alterations in gene expression, or disruptions in cellular signaling .
Action environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of “2-Chloro-4,5-difluoronitrobenzene” or “1-Chloro-4,5-difluoro-2-nitrobenzene”. For example, changes in pH could affect the compound’s ionization state, potentially altering its solubility and ability to interact with its targets .
Safety and Hazards
Orientations Futures
2-Chloro-4,5-difluoronitrobenzene has potential applications in the synthesis of various compounds. For instance, it can be used in the preparation of 2,4-difluoro-5-nitrobenzenesulfonic acid via a sulfonation reaction .
Relevant Papers The synthesis and properties of 2-Chloro-4,5-difluoronitrobenzene have been discussed in several papers . These papers provide valuable insights into the chemical behavior and potential applications of this compound.
Propriétés
IUPAC Name |
1-chloro-4,5-difluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONLKUDAFUJZNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435989 | |
| Record name | 1-Chloro-4,5-difluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
771-76-6 | |
| Record name | 1-Chloro-4,5-difluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4,5-difluoro-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






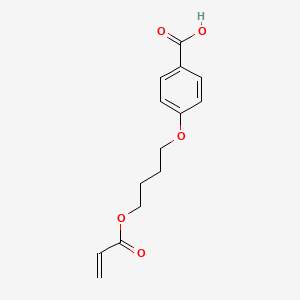
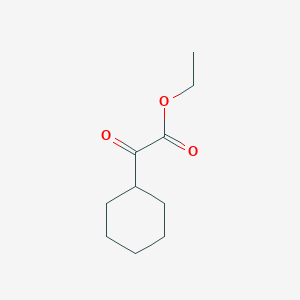
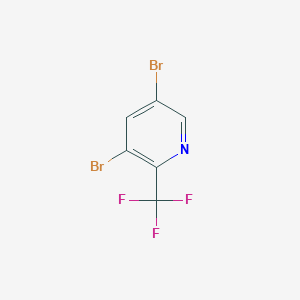
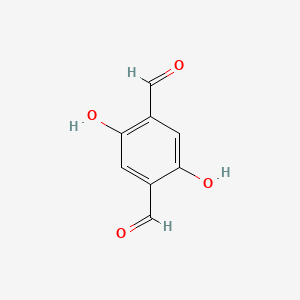
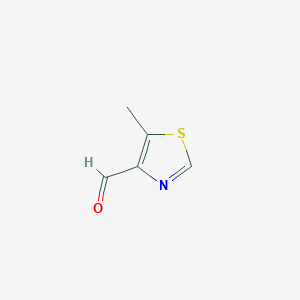
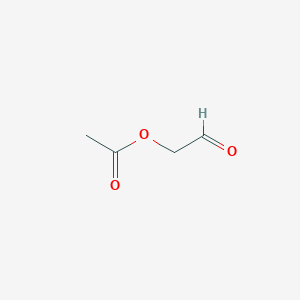

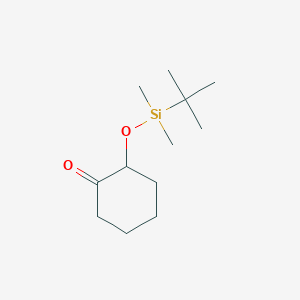
![1-(Imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1588982.png)